molecular formula C7H12N4O3 B2585244 Methyl 5-amino-1-(ethoxymethyl)triazole-4-carboxylate CAS No. 2248305-35-1

Methyl 5-amino-1-(ethoxymethyl)triazole-4-carboxylate

Cat. No.: B2585244
CAS No.: 2248305-35-1
M. Wt: 200.198
InChI Key: HQBMCYPTABDKPN-UHFFFAOYSA-N
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Description

“Methyl 5-amino-1-(ethoxymethyl)triazole-4-carboxylate” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5- (diethoxymethyl)-1- (4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structures of triazole derivatives indicate the sensitivity of the N2–N1–C5 fragment of the triazole ring to substitution . Molecular conformations are influenced by several intra- and intermolecular contacts . In all structures, very extensive N–H···N/O and C–H (methyl) ···O/N net of secondary interactions is formed .


Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions due to their functional groups. The triazole ring could participate in various organic reactions. Triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .

Mechanism of Action

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Future Directions

Triazoles have received a lot of interest in several different academic and industrial studies and applications . They serve as potential components for High-Energy-Density material science applications . The therapeutic importance of triazole derivatives has prompted the synthesis and study of their antimicrobial, antioxidant, and antiviral potential .

Properties

IUPAC Name

methyl 5-amino-1-(ethoxymethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-3-14-4-11-6(8)5(9-10-11)7(12)13-2/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBMCYPTABDKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(N=N1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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